(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile
Description
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Properties
IUPAC Name |
(2E,4E)-4-(benzenesulfonyl)-5-[4-(trifluoromethyl)anilino]penta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-8-10-15(11-9-14)23-13-17(7-4-12-22)26(24,25)16-5-2-1-3-6-16/h1-11,13,23H/b7-4+,17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYXHRYWHNORON-QCKOWFMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(F)(F)F)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)C(F)(F)F)/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H14F3N3O2S
- Molecular Weight : 385.37 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural components, which include a benzenesulfonyl group and a trifluoromethyl-substituted phenyl moiety. These groups are known to enhance the lipophilicity and bioavailability of the compound, potentially increasing its interaction with biological targets.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The results demonstrated an IC50 value of approximately 12 µM against MCF-7 cells, indicating moderate cytotoxicity.
2. Antidiabetic Potential
The compound has also been evaluated for its antidiabetic effects. In a series of assays designed to measure inhibition of enzymes like α-glucosidase and α-amylase, it demonstrated promising results:
| Enzyme | IC50 Value (µM) | Percent Inhibition at 500 µM |
|---|---|---|
| α-glucosidase | 8.5 | 78% |
| α-amylase | 6.0 | 85% |
These findings suggest that the compound may serve as a potential lead for developing new antidiabetic agents.
Case Study 1: Insecticidal Activity
A related study investigated the insecticidal activity of similar compounds against rice pests. The compound exhibited significant effectiveness against brown planthoppers (BPH), with a mortality rate exceeding 70% at concentrations above 100 ppm.
Case Study 2: Toxicity Assessment
In a toxicity assessment involving acute toxicity tests on albino mice, no lethality or severe adverse effects were observed at doses up to 200 mg/kg body weight over a period of 72 hours. This suggests a favorable safety profile for further development.
Q & A
Q. What synthetic methodologies are recommended for preparing (2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile with high regioselectivity?
Answer: The synthesis typically involves palladium-catalyzed oxidative allylation or coupling reactions. Key steps include:
- Reagent selection : Use sulfoxonium ylides and aryl halides as precursors. Palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ enhance regioselectivity .
- Temperature control : Reactions are optimized at 80–100°C in anhydrous solvents (e.g., DMF or THF) to avoid side products.
- Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the target compound. Reported yields for analogous structures reach 85–89% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : CN stretch (~2200–2250 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) validate functional groups.
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected regioselectivity?
Answer:
- DFT Calculations : Optimize transition-state geometries to identify regioselectivity drivers (e.g., steric effects of the trifluoromethyl group or electronic effects of the sulfonyl moiety).
- NMR Prediction Tools : Compare computed ¹³C chemical shifts with experimental data to validate stereochemistry .
- Case Study : For a related dienenitrile, DFT revealed that electron-withdrawing groups (e.g., -SO₂Ph) stabilize intermediates, favoring E,E stereochemistry .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
Q. How does the trifluoromethyl group influence pharmacological activity in in vitro assays?
Answer:
- Lipophilicity : The CF₃ group enhances membrane permeability (logP ~3.5–4.0).
- Enzyme Binding : In docking studies, CF₃ forms halogen bonds with residues (e.g., Tyr in kinases), improving binding affinity .
- Case Study : A sulfonamide-dienenitrile analog showed IC₅₀ = 1.2 µM against Trypanosoma cruzi, attributed to CF₃-mediated enzyme inhibition .
Q. What analytical approaches resolve discrepancies in spectral data between synthetic batches?
Answer:
Q. How can the electronic properties of the conjugated dienenitrile system be exploited in materials science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
